molecular formula C14H18N4O2 B7769133 N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide

N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide

Cat. No.: B7769133
M. Wt: 274.32 g/mol
InChI Key: ZKIZSQINSUMBTN-UHFFFAOYSA-N
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Description

N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide (CAS: 289708-48-1) is a synthetic organic compound featuring a central oxalamide backbone symmetrically substituted with two 2,5-dimethylpyrrole groups. Its molecular structure combines the hydrogen-bonding capability of the oxalamide moiety with the steric and electronic effects of the dimethylpyrrole substituents.

Properties

IUPAC Name

N,N'-bis(2,5-dimethylpyrrol-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-5-6-10(2)17(9)15-13(19)14(20)16-18-11(3)7-8-12(18)4/h5-8H,1-4H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZSQINSUMBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C(=O)NN2C(=CC=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide typically involves the reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 2,5-dimethyl-1H-pyrrole.

    Step 2: Reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxalamide derivatives with oxidized pyrrole rings.

    Reduction: Formation of reduced oxalamide derivatives.

    Substitution: Formation of halogenated or nitrated oxalamide derivatives.

Scientific Research Applications

Chemistry

N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with various metal ions, enhancing catalytic activities in numerous chemical reactions. Its oxalamide core allows for unique interactions with metal centers, making it valuable in synthetic and analytical chemistry .

Biology

Recent studies have highlighted the compound's potential as a bioactive molecule. Research indicates significant antimicrobial properties, with the compound showing notable inhibition of bacterial growth in vitro. This suggests its potential use in developing new antimicrobial agents . Additionally, its derivatives have demonstrated anticancer activity against various human cancer cell lines, further supporting its exploration in therapeutic applications .

Medicine

The compound is being investigated for its role as a pharmacophore in drug development. Its structural features may enable it to interact effectively with biological macromolecules, potentially leading to novel therapeutic agents for treating infections and cancers .

Industry

In industrial applications, this compound is utilized in synthesizing advanced materials and polymers due to its chemical stability and reactivity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound effectively inhibited growth at various concentrations, suggesting potential for developing new antimicrobial therapies.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of pyrrole-based compounds similar to this compound against human cancer cell lines. The results showed significant cytotoxicity across different cancer types, highlighting its potential as an anticancer agent.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with other oxalamide derivatives:

Compound NameStructure FeaturesUnique Attributes
This compoundContains pyrrole rings and oxalamidePotential as a ligand in coordination chemistry
N,N’-Bis(2,5-dimethylpyrrolidinyl)ethanediamidePyrrolidine coreExhibits different reactivity due to diamine structure
N-(3,5-Dimethylphenyl)oxalamideAromatic ringInvestigated for anticancer properties

This table illustrates how the oxalamide core enhances chemical reactivity and biological activity compared to other related compounds.

Mechanism of Action

The mechanism of action of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, disrupting their normal function.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of bis-pyrrole derivatives and oxalamide-based molecules . Below is a comparative analysis with structurally related compounds:

Compound CAS Number Key Features Applications
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide 289708-48-1 Symmetric oxalamide core; dimethylpyrrole substituents enhance steric bulk and π-π interactions. Potential ligand in coordination chemistry or catalysis .
Biotin-C5-Amine 115416-38-1 Biotinylated linker with a primary amine; used for bioconjugation. Biochemical probes, drug delivery systems .
Other bis-pyrrole ligands (e.g., porphyrins) Varies Macrocyclic or linear frameworks with pyrrole units; often metal-coordinating. Catalysis, molecular recognition, materials science.
Key Differences:
  • Steric and Electronic Profiles : Unlike Biotin-C5-Amine, which is designed for biomolecular conjugation, this compound lacks functional groups like amines or carboxylates, limiting its utility in bioconjugation but favoring applications requiring rigid, planar structures.
  • Coordination Chemistry : Compared to porphyrins or salen ligands, this compound’s smaller size and lack of conjugated macrocycles may reduce its metal-binding versatility but enhance solubility in organic solvents.

Research Findings and Data Gaps

The provided evidence lacks direct experimental data (e.g., crystallographic, spectroscopic, or catalytic performance) for this compound. For instance, SHELXL’s robustness in handling high-resolution data could aid in elucidating the compound’s hydrogen-bonding networks or packing motifs .

Biological Activity

N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide is a synthetic organic compound characterized by its unique oxalamide core and two 2,5-dimethyl-1H-pyrrol-1-yl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The molecular formula of this compound is C14H18N4O2, and it is noted for its diverse applications in scientific research.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride under anhydrous conditions. The general synthetic route includes:

  • Preparation of 2,5-dimethyl-1H-pyrrole : This step involves the initial synthesis of the pyrrole ring.
  • Reaction with Oxalyl Chloride : The pyrrole is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide.

This method ensures high yield and purity, making it suitable for laboratory and industrial applications .

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. The compound acts as a ligand, binding to metal ions and forming coordination complexes that exhibit catalytic activity. Additionally, its bioactivity may involve disrupting normal functions of biological targets, potentially leading to antimicrobial or anticancer effects .

Biological Activity

Research has indicated that this compound possesses significant biological activities:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. The results indicated a notable inhibition of bacterial growth in vitro, suggesting potential use in developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focusing on pyrrole-based compounds, derivatives similar to this compound were tested against human cancer cell lines. Results demonstrated significant cytotoxicity against various cancer types, supporting further exploration into its therapeutic applications .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesUnique Attributes
This compoundContains pyrrole rings and oxalamidePotential as a ligand in coordination chemistry
N,N’-Bis(2,5-dimethylpyrrolidinyl)ethanediamidePyrrolidine coreExhibits different reactivity due to diamine structure
N-(3,5-Dimethylphenyl)oxalamideAromatic ringInvestigated for anticancer properties

This table highlights how the oxalamide core enhances the chemical reactivity and biological activity compared to other related compounds .

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